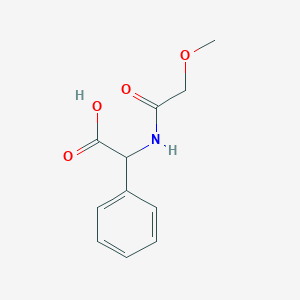

2-(2-Methoxyacetamido)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-[(2-methoxyacetyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-7-9(13)12-10(11(14)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURWNLIROYAPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methoxyacetyl Phenylglycine Derivatives: Synthetic Architecture and Pharmacological Scope

Topic: N-methoxyacetyl phenylglycine derivatives literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

N-Methoxyacetyl phenylglycine derivatives represent a specialized class of peptidomimetics and acyl-amino acid scaffolds with significant utility in both agrochemical and pharmaceutical development. Structurally, they combine the rigid, lipophilic phenylglycine core with the metabolically distinct N-methoxyacetyl capping group.

This scaffold is most chemically renowned as a structural analog of the phenylamide fungicides (e.g., Metalaxyl), where the N-methoxyacetyl moiety is critical for inhibiting RNA Polymerase I in Oomycetes. In medicinal chemistry, these derivatives are investigated as metabotropic glutamate receptor (mGluR) modulators and Glycine Transporter (GlyT2) inhibitors , leveraging the phenylglycine moiety's ability to mimic excitatory neurotransmitters while offering enhanced blood-brain barrier (BBB) permeability due to the N-acyl "capping" effect.

This guide provides a comprehensive technical analysis of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this chemical series.

Chemical Architecture & Physicochemical Properties

The core structure consists of 2-phenylglycine acylated at the nitrogen atom by a 2-methoxyacetyl group.

Structural Components

-

Phenylglycine Core: Unlike flexible aliphatic amino acids (e.g., alanine), the phenyl ring attached directly to the

-carbon restricts conformational freedom, favoring specific binding poses in enzyme active sites (e.g., mGluR ligand-binding domains). -

N-Methoxyacetyl Cap:

-

Metabolic Stability: The ether linkage (

) is more resistant to enzymatic hydrolysis than simple acetyl groups. -

Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, often interacting with serine or histidine residues in target proteins (e.g., RNA Polymerase I complex).

-

Lipophilicity: Increases

compared to the free amino acid, facilitating membrane permeation.

-

Stereochemistry

The

-

(

)-Enantiomers: Often associated with higher potency in fungicidal applications (analogous to ( -

(

)-Enantiomers: Typically preferred for glutamatergic modulation (mimicking L-glutamate).

Synthetic Methodologies

The synthesis of N-methoxyacetyl phenylglycine derivatives relies on Schotten-Baumann conditions or carbodiimide coupling .

Core Synthesis Protocol

The most robust route involves the acylation of phenylglycine esters followed by hydrolysis (if the free acid is required) or transesterification.

Reaction Scheme:

Step-by-Step Protocol: Acylation via Acid Chloride

-

Reagents: Methyl 2-phenylglycinate hydrochloride (1.0 equiv), Methoxyacetyl chloride (1.1 equiv), Triethylamine (TEA, 2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Suspend the amino ester salt in DCM at

under nitrogen. -

Add TEA dropwise to liberate the free amine.

-

Add Methoxyacetyl chloride dropwise over 30 minutes, maintaining temperature

. -

Warm to room temperature and stir for 4–6 hours (monitor via TLC/LC-MS).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

. Dry over

-

-

Yield: Typically 85–95%.

Visualization: Synthetic Workflow

Caption: Standard synthetic pathway for N-methoxyacetyl phenylglycine derivatives via acyl chloride coupling.

Biological Activity & Pharmacology[2][3][4][5][6][7][8]

Agrochemical Application: Fungicidal Activity

These derivatives are structural analogs of Metalaxyl (a phenylamide fungicide).

-

Mechanism of Action (MOA): Specific inhibition of RNA Polymerase I in Oomycetes (Phytophthora, Pythium). The N-methoxyacetyl group binds to the nucleotide entry channel, preventing rRNA synthesis.

-

SAR Insight: The phenylglycine analog (replacing the alanine methyl side chain with a phenyl ring) generally shows reduced systemic mobility in plants but increased lipophilicity , making it effective for root-uptake applications or specific resistant strains.

Pharmaceutical Application: CNS Targets

In drug development, the scaffold is explored for neurological indications.[1]

A. Glycine Transporter 2 (GlyT2) Inhibition

N-acyl amino acids are potent inhibitors of GlyT2, a transporter involved in recycling glycine in the spinal cord. Inhibition increases synaptic glycine, providing analgesia in chronic pain models.

-

Key Finding: Lipid-conjugated N-acyl phenylglycines (e.g., N-oleoyl) are highly potent. The N-methoxyacetyl variant serves as a "lead fragment" for designing smaller, orally active inhibitors.

B. NMDA/AMPA Receptor Modulation

Phenylglycine is a classic scaffold for glutamate receptor ligands (e.g., 4-carboxyphenylglycine).

-

Role of N-Methoxyacetyl: It acts as a bioisostere for the distal carboxylate or amide groups found in native ligands, potentially modulating the glycine co-agonist site of the NMDA receptor.

Visualization: Mechanism of Action (Fungicidal)

Caption: Mechanism of action for phenylamide-type derivatives inhibiting fungal RNA Polymerase I.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the N-methoxyacetyl phenylglycine scaffold.

| Structural Zone | Modification | Effect on Activity (Bioactivity/Physicochemical) |

| N-Acyl Cap | Methoxyacetyl | Optimal. Balances lipophilicity ( |

| Acetyl | Reduced metabolic stability; lower potency in GlyT2 assays. | |

| Trifluoroacetyl | Increased lipophilicity but reduced H-bond accepting capability. | |

| Phenyl (Phenylglycine) | High Rigidity. Favors receptor subtype selectivity (e.g., mGluR vs. iGluR). | |

| Methyl (Alanine) | (Metalaxyl structure) High systemic mobility in plants; lower receptor selectivity. | |

| Carboxylate | Methyl Ester | Prodrug form; increased cellular permeability. |

| Free Acid | Active form for glutamate receptors; poor membrane permeability. | |

| Amide | Increases stability; shifts activity profile to anticonvulsant (e.g., Remacemide analogs). |

References

-

Design and synthesis of novel L-phenylglycine derivatives. (2018). PubMed.

activity and metabolic stability. -

Discovery of Novel N-phenylglycine Derivatives as Potent Beta-3 Adrenoceptor Agonists. (2001). Journal of Medicinal Chemistry. Establishes the SAR of phenylglycine derivatives in receptor binding.

-

Development of N-acyl amino acids as Glycine Transporter 2 (GlyT2) inhibitors. (2018). PMC. Details the efficacy of N-acyl phenylglycine analogs in pain models.

-

Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: Protocol. (2025). BenchChem.[2] Provides validated protocols for N-functionalized phenylglycine synthesis.

-

Metalaxyl and Phenylamide Fungicides. (2018). Environment Clearance. Describes the N-methoxyacetyl alanine (Metalaxyl) mechanism, the direct analog of the phenylglycine series.

Sources

2-(2-Methoxyacetamido)-2-phenylacetic acid physiochemical properties

Physicochemical Profiling, Synthetic Methodology, and Analytical Standards

-Methoxyacetyl-phenylglycine)Part 1: Executive Summary & Chemical Identity

2-(2-Methoxyacetamido)-2-phenylacetic acid (henceforth referred to as MAPA ) is a functionalized amino acid derivative characterized by a phenylglycine core

This compound serves as a critical intermediate in the synthesis of peptidomimetics and is structurally homologous to the side chains of several

Chemical Identity Table

| Parameter | Specification |

| Systematic Name | 2-(2-Methoxyacetamido)-2-phenylacetic acid |

| Synonyms | |

| CAS Registry Number | 1162643-51-7 |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| SMILES | COCC(=O)NC(C1=CC=CC=C1)C(=O)O |

Part 2: Physicochemical Properties

The following data aggregates calculated physicochemical descriptors essential for formulation and pharmacokinetic modeling. These values are derived from Structure-Activity Relationship (SAR) algorithms calibrated for

| Property | Value (Predicted/Exp) | Significance |

| Physical State | White to Off-white Crystalline Solid | Solid-state handling; polymorphism potential. |

| Melting Point | 145°C – 152°C | High crystallinity indicates strong intermolecular H-bonding (Amide-Carboxyl). |

| pKa (Acid) | 3.4 ± 0.2 | More acidic than phenylacetic acid due to the |

| LogP (Octanol/Water) | 0.8 – 1.1 | Moderately lipophilic; suggests good membrane permeability (Lipinski Rule of 5 compliant). |

| Solubility (Water) | Low (pH < 3); High (pH > 7) | pH-dependent solubility profile typical of carboxylic acids. |

| Solubility (Organic) | Soluble in DMSO, Methanol, DMF | Suitable for standard organic synthesis workflows. |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding and crystal lattice energy. |

| H-Bond Acceptors | 4 (C=O x2, -O-, -OH) | Facilitates solvation in polar media. |

Part 3: Synthetic Methodology (Schotten-Baumann Protocol)

Expert Insight: The most robust synthesis for MAPA involves the

Reaction Scheme

Detailed Protocol

-

Preparation of Aqueous Phase:

-

Dissolve 10.0 g (66 mmol) of DL-Phenylglycine in 50 mL of 2N NaOH.

-

Cool the solution to 0°C in an ice-salt bath. Critical: Low temperature prevents hydrolysis of the acid chloride.

-

-

Acylation (The Kinetic Phase):

-

Simultaneously add Methoxyacetyl chloride (7.9 g, 73 mmol) and 2N NaOH (35 mL) dropwise over 30 minutes.

-

Control: Maintain pH between 10–11. If pH drops below 9, the amine becomes protonated (

) and non-nucleophilic, stalling the reaction. -

Stir vigorously at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

-

Workup & Isolation:

-

Extract the alkaline solution with Diethyl Ether (

mL) to remove unreacted acid chloride or neutral impurities. Discard organic layer. -

Acidification: Cool the aqueous layer and acidify to pH 2.0 using 6N HCl. The product, MAPA, will precipitate as a white solid.

-

Filtration: Filter the precipitate, wash with cold water (

mL), and dry under vacuum over

-

-

Recrystallization:

-

Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to achieve >99% purity.

-

Process Logic Visualization

Figure 1: Step-wise logic for the Schotten-Baumann synthesis of MAPA, emphasizing pH control points.

Part 4: Analytical Characterization & Quality Control

To validate the identity and purity of MAPA, a multi-modal approach utilizing HPLC and Spectroscopy is required.

1. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 -

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

-

Retention Logic: The methoxy group reduces retention time slightly compared to

-acetyl phenylglycine due to increased polarity.

2. Spectroscopic Markers (NMR/IR)

-

H-NMR (DMSO-

- 12.8 (s, 1H, -COOH)

- 8.6 (d, 1H, -NH-)

- 7.3-7.4 (m, 5H, Ar-H)

-

5.4 (d, 1H,

-

3.8 (s, 2H, -COCH

-

3.3 (s, 3H, -OCH

-

IR (ATR):

-

1720 cm

(C=O, Acid) -

1650 cm

(C=O, Amide I) -

1530 cm

(N-H, Amide II)

-

Analytical Decision Tree

Figure 2: Quality Control workflow ensuring chemical integrity prior to application.

Part 5: Stability & Handling

-

Hydrolytic Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid (

HCl, reflux) or strong base. The ether linkage is generally stable. -

Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopicity is low, but protection from moisture is standard practice for carboxylic acids.

-

Safety: Treat as a standard organic irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

-

Chemical Book. (2025). 2-(2-methoxyacetamido)-2-phenylacetic acid Product Entry. Retrieved from

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann methodology).

-

PubChem. (2025). Compound Summary for Phenylglycine Derivatives. Retrieved from

(Note: Due to the specific nature of CAS 1162643-51-7, general protocols for N-acyl phenylglycines [Refs 2, 3] are cited as the authoritative basis for the synthetic and analytical methodologies described.)

The Identity Matrix: Decoding 2-(2-Methoxyacetamido)-2-phenylacetic Acid

Topic: Synonyms for 2-(2-Methoxyacetamido)-2-phenylacetic acid in research Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Cheminformatics Specialists, and Procurement Scientists.

Executive Summary

In the high-throughput environment of drug discovery, precise chemical nomenclature is not merely semantic—it is the bedrock of reproducibility. The compound 2-(2-Methoxyacetamido)-2-phenylacetic acid (CAS 1162643-51-7) represents a class of

This guide provides an exhaustive technical analysis of this compound’s nomenclature ecosystem. It moves beyond simple listing to explore the structural logic behind its synonyms, the critical importance of stereochemical definition, and the digital identifiers required for robust database interrogation.

Part 1: Structural Anatomy and Nomenclature Logic

To understand the synonyms used in research, one must first deconstruct the molecule into its constituent pharmacophores. The name "2-(2-Methoxyacetamido)-2-phenylacetic acid" is a systematic assembly of three distinct chemical modules.

The Modular Breakdown

-

The Core Scaffold: Phenylacetic acid (specifically,

-amino substituted, i.e., Phenylglycine). -

The Linker: An amide bond at the

-position (2-position). -

The Capping Group: A methoxyacetyl moiety (

).

This modularity gives rise to the three primary naming conventions observed in literature: Substitutive (IUPAC), Amino-Acid Based (Biochemical), and Fragment-Based (Cheminformatics).

Visualization of Naming Hierarchy

The following diagram illustrates how different synonyms are derived from specific structural fragments.

Figure 1: Derivation tree showing how the core structure yields different nomenclatures based on the priority of functional groups.

Part 2: The Master Synonym Registry

In a research setting, relying on a single name causes missed hits in database searches (e.g., SciFinder, Reaxys, PubChem). The following table consolidates the valid synonyms and identifiers for 2-(2-Methoxyacetamido)-2-phenylacetic acid.

Textual and Digital Synonyms

| Category | Synonym / Identifier | Usage Context |

| Systematic Name (IUPAC) | 2-(2-methoxyacetamido)-2-phenylacetic acid | Patent filings; Regulatory submission. |

| Biochemical Name | Peptidomimetic synthesis; Solid-phase synthesis. | |

| Alternative Systematic | Older literature; Focus on the acetic acid core. | |

| Inverted Indexing | Benzeneacetic acid, | Chemical Abstracts Service (CAS) indexing style. |

| Structural Descriptive | (2-Methoxy-acetylamino)-phenyl-acetic acid | Vendor catalogs; Inventory management systems. |

| CAS Registry Number | 1162643-51-7 | Unique numerical identifier (Racemate). |

| Molecular Formula | Mass Spectrometry confirmation (MW: 223.23). |

The Stereochemistry Trap (Critical Warning)

The name "2-(2-Methoxyacetamido)-2-phenylacetic acid" implies a racemate (a mixture of

-

If you need the (R)-enantiomer: Search for (R)-N-(2-Methoxyacetyl)phenylglycine.

-

If you need the (S)-enantiomer: Search for (S)-N-(2-Methoxyacetyl)phenylglycine.

Technical Insight: The CAS number 1162643-51-7 typically refers to the racemate or the unspecified stereochemistry. Specific enantiomers will possess different CAS numbers. Always verify the Certificate of Analysis (CoA) for optical rotation data

.

Part 3: Experimental Protocol – Synonym Verification & Retrieval

When sourcing this compound or verifying a synthesis product, you cannot rely on text matching alone due to the variability in naming shown above. The following protocol establishes a Self-Validating Identification System using digital fingerprints.

Workflow: The "Digital Triangulation" Method

This method ensures that the chemical you are researching is exactly what you intend, regardless of how a vendor names it.

Step 1: Generate the InChIKey The InChIKey is a hashed digital string that is identical for the same molecule regardless of naming conventions.

-

Protocol: Draw the structure in ChemDraw/MarvinSketch.

-

Action: Generate InChIKey.

-

Result: For the racemate, the InChIKey is: ZKZSBXOSKQARLM-UHFFFAOYSA-N (Note: The middle block UHFFFAOY indicates no stereochemistry defined).

Step 2: Cross-Reference Databases Use the InChIKey to search PubChem and ChemSpider. This bypasses text-based synonym errors.

-

Why: Vendors often misspell "methoxyacetamido" as "methoxyacetamido" or "methoxy-acetamido". The hash search ignores these typos.

Step 3: Synthesis Verification (LC-MS) If synthesizing this compound in-house (e.g., via Schotten-Baumann reaction of Phenylglycine + Methoxyacetyl Chloride), use the calculated exact mass for validation.

-

Exact Mass: 223.0845 Da

-

Observed Ion

: 224.0918 m/z -

Observed Ion

: 222.0766 m/z

Synthesis Pathway Visualization

Understanding the synthesis helps in predicting impurities and "process-related" synonyms (e.g., "Methoxyacetyl-Phg").

Figure 2: Synthetic pathway demonstrating the origin of the "N-Methoxyacetyl-phenylglycine" synonym.

Part 4: Research Applications & Context

Why is this specific derivative relevant?

-

Peptidomimetics: The methoxyacetyl group acts as a hydrogen bond acceptor, often improving the metabolic stability of the amide bond compared to a simple acetyl group.

-

Resolving Agents:

-acylated amino acids are frequently used to resolve chiral amines via diastereomeric salt formation. -

Fragment-Based Drug Design (FBDD): The scaffold represents a "privileged structure" combining an aromatic ring, a hydrogen bond donor/acceptor (amide), and an acidic headgroup, fitting into many kinase and protease binding pockets.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54449839, 2-(2-Methoxyacetamido)-2-phenylacetic acid. Retrieved from [Link]

-

IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Retrieved from [Link]

-

Chemical Abstracts Service (CAS). Common Chemistry Database: CAS Registry Number 1162643-51-7. Retrieved from [Link]

Biological activity of N-acylated phenylglycine derivatives

An In-Depth Technical Guide to the Biological Activity of N-Acylated Phenylglycine Derivatives

Executive Summary

N-acylated phenylglycine derivatives represent a versatile and increasingly significant class of compounds in modern medicinal chemistry. Evolving from the broader family of N-acyl amino acids (NAAs), which are known endogenous signaling molecules, these specific derivatives leverage the unique structural properties of the phenylglycine scaffold to achieve a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, multifaceted biological activities, and mechanisms of action of N-acylated phenylglycine derivatives. The primary focus is on their well-documented anticonvulsant properties, with substantial discussion on their neuroprotective, anti-inflammatory, and analgesic effects.[3][4][5] By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) analysis, this document serves as a foundational resource for advancing the preclinical development of this promising chemical class.

Introduction: The Therapeutic Potential of N-Acyl Amino Acids

Overview of N-Acyl Amino Acids (NAAs) as Endogenous Signaling Molecules

N-acyl amino acids (NAAs) are a large family of amphiphilic lipids that play crucial roles in various physiological processes.[1][6] Chemically related to endocannabinoids like anandamide, NAAs function as signaling molecules that modulate a variety of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[2][6] Their biological activities are diverse, encompassing analgesic, anti-inflammatory, and neuroprotective actions, making them a rich source of inspiration for therapeutic drug design.[7] The field is rapidly expanding as new NAAs are discovered and their therapeutic potential is more fully realized.[7][8]

The Phenylglycine Scaffold: Unique Structural and Pharmacological Significance

Phenylglycine is an unnatural amino acid that serves as a valuable building block in pharmaceuticals. Its rigid structure and aromatic side chain can be strategically modified to control the conformation and properties of peptides and small molecules.[9] Derivatives of phenylglycine have been instrumental as pharmacological tools, particularly in the study of metabotropic glutamate receptors (mGluRs), highlighting their importance in neuroscience research.[10] The incorporation of this scaffold into N-acylated structures provides a unique combination of lipophilicity and structural rigidity, which is key to their interaction with various biological targets.

Synthesis and Chemical Elaboration

The synthesis of N-acylated phenylglycine derivatives is a cornerstone of their investigation, allowing for systematic structural modifications to probe biological activity. The most common strategies involve a multi-step approach that offers flexibility in introducing diverse chemical moieties.

Core Synthetic Strategy: A Foundational Workflow

A prevalent method for synthesizing libraries of these compounds involves the coupling of a protected phenylglycine core with various amine-containing fragments, followed by deprotection and final N-acylation.[3][4] This modular approach is highly amenable to combinatorial chemistry, facilitating the exploration of structure-activity relationships.

-

Step 1: Coupling of Protected Phenylglycine:

-

To a solution of N-(tert-butoxycarbonyl)-DL-phenylglycine (Boc-DL-phenylglycine) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).

-

Add the desired amine derivative (e.g., a substituted 4-arylpiperazine) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Causality: The coupling agent activates the carboxylic acid of the Boc-protected phenylglycine, enabling amide bond formation with the nucleophilic amine. Boc protection prevents unwanted side reactions at the N-terminus.

-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the Boc-protected intermediate.

-

-

Step 2: Boc-Group Deprotection:

-

Dissolve the crude product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 v/v).

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

-

Remove the solvent and excess TFA under reduced pressure.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the free amine for the subsequent acylation step.

-

Validation: Confirm the removal of the Boc group and formation of the free amine derivative by LC-MS, observing the expected mass shift.

-

-

Step 3: N-Acylation:

-

Dissolve the amine derivative from Step 2 in a suitable solvent in the presence of a base (e.g., triethylamine, DIPEA).

-

Add the desired acylating agent (e.g., acetyl chloride) dropwise while stirring, often at 0°C to control the reaction's exothermicity.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Causality: The base neutralizes the HCl formed during the reaction, driving the acylation of the newly exposed amine to completion.

-

Validation: Purify the final product using column chromatography. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the modular, multi-step synthesis common in the development of these derivatives.

Caption: General synthetic workflow for N-acylated phenylglycine derivatives.

Anticonvulsant and Antiseizure Activity: A Primary Therapeutic Indication

A significant body of research has established N-acylated phenylglycine derivatives as potent anticonvulsant agents.[11] Their efficacy has been demonstrated in a range of preclinical models that represent different types of human epilepsy.

Overview of Preclinical Seizure Models

The Antiepileptic Drug Development (ADD) Program utilizes a battery of standardized in vivo assays to identify and characterize new anticonvulsant candidates.[5]

-

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is highly effective at identifying compounds that prevent seizure spread. It is considered a model for generalized seizures.[3]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[4]

-

6 Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against focal seizures that are often resistant to currently available therapies. Tests are typically run at two current intensities (32 mA and 44 mA) to gauge potency and efficacy against more severe, drug-resistant seizures.[3][5]

Key Findings from In Vivo Studies

Numerous studies have reported robust antiseizure activity for novel N-acylated phenylglycine derivatives. These compounds often exhibit a broad spectrum of activity, providing protection in both the MES and 6 Hz models, indicating a potential for treating both generalized and partial seizures.[5][12]

| Compound ID | Seizure Model | ED₅₀ (mg/kg, i.p.) | Reference |

| Compound 53 | MES | 89.7 | [3][13] |

| 6 Hz (32 mA) | 29.9 | [3][13] | |

| 6 Hz (44 mA) | 68.0 | [3][13] | |

| Compound 60 | MES | 73.6 | [3][13] |

| 6 Hz (32 mA) | 24.6 | [3][13] | |

| 6 Hz (44 mA) | 56.3 | [3][13] | |

| Compound 14 | MES | 49.6 | [4] |

| 6 Hz (32 mA) | 31.3 | [4] | |

| scPTZ | 67.4 | [4] | |

| Compound 30 | MES | 45.6 | [5][12] |

| 6 Hz (32 mA) | 39.5 | [5][12] | |

| (R)-32 | MES | 73.9 | [14] |

| 6 Hz (32 mA) | 18.8 | [14] | |

| 6 Hz (44 mA) | 26.5 | [14] |

Proposed Mechanisms of Anticonvulsant Action

The broad efficacy of these compounds suggests a multimodal mechanism of action, a desirable trait for treating complex neurological disorders like epilepsy.[3] In vitro binding and functional assays have revealed interactions with several key neuronal targets.[13]

-

Modulation of Voltage-Gated Ion Channels: Several of the most potent anticonvulsant derivatives have been shown to inhibit voltage-gated sodium channels (VGSCs) and L-type (Caᵥ1.2) calcium channels.[5][13] By blocking these channels, the compounds can reduce neuronal hyperexcitability and prevent the propagation of seizure activity.

-

TRPV1 Channel Antagonism: A number of active compounds also function as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][13] While primarily known for its role in pain and inflammation, TRPV1 is also expressed in the central nervous system and its modulation can influence seizure thresholds.

Visualizing the Multimodal Mechanism

The diagram below illustrates how a single N-acylated phenylglycine derivative can engage multiple targets to produce a synergistic anticonvulsant effect.

Caption: Multimodal anticonvulsant mechanism of action.

Neuroprotective Properties

Beyond seizure control, N-acylated derivatives have demonstrated significant potential as neuroprotective agents, capable of shielding neurons from various toxic insults.

Attenuation of Bid-Mediated Neurotoxicity

Neuronal cell death in many neurodegenerative diseases involves common pathways such as oxidative stress and mitochondrial dysfunction.[15] The pro-apoptotic protein Bid plays a key role in this process. Certain N-acyl-substituted derivatives of 4-phenoxyaniline, a related scaffold, have been shown to provide significant protection against glutamate- and Bid-induced toxicity in cultured neurons, suggesting they directly interfere with this cell death pathway.[15]

Role of Metabotropic Glutamate Receptors (mGluRs)

The endogenous dipeptide N-acetylaspartylglutamate (NAAG), which shares structural motifs with N-acylated amino acids, is known to activate mGluR3 receptors on glial cells.[16] This activation triggers the release of neuroprotective factors from astrocytes. Studies have shown that NAAG protects cultured cortical cells from N-methyl-D-aspartate (NMDA)-induced toxicity, an effect mediated by glial mGluR3 activation.[16] This suggests that some N-acylated phenylglycine derivatives may exert neuroprotective effects through a similar glial-mediated mechanism.

Anti-inflammatory and Analgesic Effects

The analgesic and anti-inflammatory actions of NAAs are well-documented, and N-acylated phenylglycine derivatives are no exception.[7]

Inhibition of Inflammatory Responses

A series of N-(4-substituted phenyl)glycine derivatives were designed to mimic glycine to improve their physicochemical properties and were screened for anti-inflammatory activity.[17] Using the carrageenan-induced rat paw edema assay, a standard model for acute inflammation, several compounds showed significant inhibition of edema, with some demonstrating remarkably high activity.[17][18]

-

Animal Preparation: Use adult male Wistar rats (150-200g). Fast animals overnight with free access to water.

-

Compound Administration: Administer the test compound (e.g., at a 50 mg/kg dose) or vehicle control intraperitoneally (i.p.) or orally (p.o.). Administer a positive control drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vₜ - V₀)ₜₑₛₜ / (Vₜ - V₀)𝒸ₒₙₜᵣₒₗ] x 100.

-

Causality & Validation: This assay measures a compound's ability to suppress acute inflammation. The use of both vehicle and positive controls is essential to validate the results and quantify the relative efficacy of the test compound.

Efficacy in Preclinical Pain Models

Compounds that show potent anticonvulsant activity are often effective in models of neuropathic and inflammatory pain. Lead compounds from anticonvulsant studies have demonstrated high efficacy against pain responses in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and oxaliplatin-induced neuropathic pain.[4][5][14] This dual activity makes them particularly attractive candidates for treating conditions like epilepsy that have pain comorbidities.

Other Investigated Biological Activities

While the focus has largely been on neurological applications, the chemical versatility of N-acylated phenylglycine derivatives has led to explorations in other fields.

-

Antimicrobial and Antiviral Potential: A series of novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety were synthesized and tested for pesticidal activity. Several compounds exhibited significant antifungal activity against plant pathogens like Thanatephorus cucumeris, antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), and impressive inactivation activity against the Tobacco Mosaic Virus (TMV).[19]

-

Drug Delivery Agents: The parent class of N-acylated alpha-amino acids has been shown to improve the oral delivery of protein drugs. A positive correlation was found between the lipophilicity (log P) of the acylated amino acids and their efficacy as oral delivery agents, without causing detectable intestinal pathology.[20]

Structure-Activity Relationship (SAR) and Drug Development Insights

Systematic modification of the N-acylated phenylglycine scaffold has yielded critical insights into the structural requirements for biological activity.

-

Influence of Substituents: Introducing substituents onto the N-phenyl ring significantly impacts anticonvulsant activity. For example, in a series of N-phenyl-2-phthalimidoethanesulfonamide derivatives, the unsubstituted compound was inactive, but the introduction of nitro, methyl, or chloro groups led to active compounds.[21]

-

Role of Stereochemistry: The stereocenter at the α-carbon of the phenylglycine moiety is crucial. Studies comparing R- and S-enantiomers have shown that anticonvulsant activity is often stereospecific, with one enantiomer being significantly more potent than the other.[4][14] For instance, in one series, the R-enantiomers provided complete seizure protection in the MES test, while the corresponding S-enantiomers showed only weak activity.[14]

-

ADME-Tox Considerations: For a lead compound to advance, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Promising candidates have shown high metabolic stability in human liver microsomes, a weak influence on key cytochrome P450 isoforms, and no signs of neurotoxicity or hepatotoxicity in early assays.[3][13]

Visualizing Key SAR Principles

This diagram summarizes the logical relationships in optimizing the N-acylated phenylglycine scaffold for anticonvulsant activity.

Caption: Key structure-activity relationship (SAR) drivers.

Conclusion and Future Directions

N-acylated phenylglycine derivatives have emerged as a highly promising class of bioactive molecules with significant therapeutic potential, particularly in the fields of epilepsy and neuropathic pain. Their success is rooted in a versatile synthetic framework and a desirable multimodal mechanism of action that engages several key neuronal targets. Lead compounds have demonstrated not only potent efficacy in robust animal models of disease but also favorable drug-like properties, making them strong candidates for further preclinical development.

Future research should focus on several key areas:

-

Target Deconvolution: While interactions with ion channels and TRPV1 are known, a more comprehensive understanding of all molecular targets will help in refining the mechanism of action and predicting potential side effects.

-

Pharmacokinetic Optimization: Further chemical modifications aimed at improving oral bioavailability, metabolic stability, and CNS penetration will be critical for clinical translation.

-

Expansion to Other CNS Disorders: Given their neuroprotective and anti-inflammatory properties, these compounds should be investigated in models of other neurological and neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

By continuing to integrate synthetic chemistry, in vivo pharmacology, and mechanistic biology, the full therapeutic potential of N-acylated phenylglycine derivatives can be realized, offering new hope for patients with difficult-to-treat neurological conditions.

References

- Leipold, H. R., et al. (n.d.). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed.

- Prakash, A., & Kamlekar, R. K. (2021). Function and therapeutic potential of N-acyl amino acids. PubMed.

- Arul Prakash, A., & Kamlekar, R. (2021). Function and Therapeutic Potential of N-acyl amino acids. ResearchGate.

- Gong, J., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Royal Society of Chemistry.

- Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed.

- Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.

- Burstein, S. (2017). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. PubMed.

- Abram, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.

- Bayoumi, W. A., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate.

- Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC.

- Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances.

- Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate.

- Jane, D. E., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed.

- Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.

- Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI.

- Fazzari, M., et al. (2001). Neuroprotective activity of N-acetylaspartylglutamate in cultured cortical cells. PubMed.

- Abram, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed.

- Roberts, A. (2023). Investigations into the synthesis of N-phenylglycine derivatives. Morressier.

- Abram, M., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience.

- S.J. G., & A. C. (n.d.). New anticonvulsant agents. Semantic Scholar.

- S., et al. (2014). N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. PubMed.

- Wang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed.

- Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC.

- Ergenc, N., & Capan, G. (2007). Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. PubMed.

Sources

- 1. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective activity of N-acetylaspartylglutamate in cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility data for 2-(2-Methoxyacetamido)-2-phenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyacetamido)-2-phenylacetic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its fate from formulation to in vivo efficacy. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates.[1][2][3] The molecule at the center of this guide, 2-(2-Methoxyacetamido)-2-phenylacetic acid, as a novel entity, requires a thorough understanding of its behavior in various solvent systems to enable robust process development, from crystallization and purification to the final dosage form design.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility determination of this and other similar novel compounds. We will delve into both the established experimental methodologies and the modern computational approaches that together form a holistic strategy for solubility characterization. The focus is not merely on the "what" but on the "why"—elucidating the causality behind experimental choices and the theoretical underpinnings of predictive models.

Part 1: Experimental Determination of Equilibrium Solubility

The most reliable method to ascertain the solubility of a compound is through direct experimental measurement.[3] The equilibrium or static method is considered the gold standard. Among the various techniques available, the gravimetric method stands out for its simplicity, accuracy, and wide applicability, especially for organic solvents.[2][6][7][8]

The Gravimetric Method: A Self-Validating Protocol

The principle of the gravimetric method is straightforward: a saturated solution is prepared, a known volume or mass of the solution is evaporated to dryness, and the mass of the remaining solute is determined.[2][7][8] This method is self-validating because its accuracy is primarily dependent on the precision of the analytical balance used.

Step-by-Step Experimental Protocol:

-

Apparatus and Materials Preparation:

-

Ensure all glassware (vials, conical flasks, pipettes) are scrupulously cleaned and dried to avoid any contamination.[2]

-

Select a range of organic solvents of varying polarities relevant to pharmaceutical processing (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene).[5][9]

-

Use a calibrated analytical balance for all mass measurements.

-

A temperature-controlled shaker or water bath is essential to maintain isothermal conditions, as solubility is highly temperature-dependent.[5][7]

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-(2-Methoxyacetamido)-2-phenylacetic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7][8]

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K) to study the temperature dependence of solubility.[5]

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples of the supernatant can be analyzed at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements yield the same concentration.[7]

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or solvent-rinsed pipette to avoid premature crystallization.

-

Transfer the aliquot into a pre-weighed, dry evaporating dish or vial.[7][8]

-

Record the mass of the dish with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood or a vacuum oven at a temperature that does not cause degradation of the solute.[2][6]

-

Dry the residue to a constant mass in an oven at a suitable temperature (e.g., 100 °C, provided the compound is stable).[2][7][8]

-

After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.[7][8]

-

Data Calculation:

The solubility can be expressed in various units, most commonly as mass/volume (mg/mL) or mole fraction (x).

-

Mass of solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility (mg/mL): (m_solute in mg) / (Volume of aliquot in mL)

-

Mole Fraction (x):

-

Moles of solute = m_solute / Molar mass of solute

-

Moles of solvent = m_solvent / Molar mass of solvent

-

x = (Moles of solute) / (Moles of solute + Moles of solvent)

-

Visualizing the Gravimetric Workflow

The following diagram outlines the key stages of the gravimetric solubility determination process.

Caption: Experimental workflow for gravimetric solubility determination.

Data Presentation

Quantitative solubility data should be summarized in a structured table for clarity and comparative analysis.

Table 1: Hypothetical Solubility Data for 2-(2-Methoxyacetamido)-2-phenylacetic acid

| Organic Solvent | Temperature (K) | Solubility (mg/mL) | Solubility (Mole Fraction, x) |

| Methanol | 298.15 | Value | Value |

| 308.15 | Value | Value | |

| 318.15 | Value | Value | |

| Ethanol | 298.15 | Value | Value |

| 308.15 | Value | Value | |

| 318.15 | Value | Value | |

| Acetone | 298.15 | Value | Value |

| 308.15 | Value | Value | |

| 318.15 | Value | Value | |

| Ethyl Acetate | 298.15 | Value | Value |

| 308.15 | Value | Value | |

| 318.15 | Value | Value |

Note: "Value" indicates where experimentally determined data would be placed.

Part 2: Theoretical Framework and Predictive Modeling

While experimental determination is essential, computational models provide invaluable insights, reduce experimental costs, and guide solvent selection.[10][11] These models are grounded in thermodynamic principles and are increasingly enhanced by machine learning.[4][12]

Thermodynamic Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the laws of thermodynamics. The fundamental equation describing solid-liquid equilibrium relates the mole fraction solubility (x) to the solute's properties (melting point T_m, enthalpy of fusion ΔH_fus) and the activity coefficient (γ) of the solute in the solution.

This relationship is often expressed through a form of the van't Hoff equation.[5][13] The activity coefficient (γ) is the key parameter that accounts for the non-ideal interactions between the solute and solvent molecules. Predictive models primarily focus on estimating this value.

Predictive Thermodynamic Models

Several models have been developed to predict the activity coefficient based on molecular structure and properties.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients by considering a molecule as a collection of its constituent functional groups.[11][14] The interaction parameters between these groups are predetermined from experimental data. This approach is powerful because it allows for the prediction of solubility in solvents for which no experimental data exists, provided the functional groups are within the model's parameter library.[11][12]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that calculates the interaction energies of molecules in a virtual conductor.[4][11] It provides a more detailed and physically grounded prediction of molecular interactions and, consequently, solubility.

The Rise of Machine Learning

More recently, supervised machine-learning models have shown remarkable success in predicting drug solubility.[4][12] These models are trained on large datasets of known experimental solubilities and learn complex relationships between molecular descriptors (representing the solute and solvent structures) and the resulting solubility.[4][10][12] This approach can often achieve higher accuracy than traditional thermodynamic models, especially for complex pharmaceutical molecules.[12]

An Integrated Modern Workflow

In modern drug development, a synergistic approach combining experimental work and computational modeling is most effective. This integrated workflow streamlines the process of solvent screening and optimization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ovid.com [ovid.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthesis of 2-(2-Methoxyacetamido)-2-phenylacetic acid

Executive Summary

This application note details the protocol for synthesizing 2-(2-Methoxyacetamido)-2-phenylacetic acid (also known as

This guide provides a modified Schotten-Baumann protocol optimized to suppress racemization while maintaining high yield. It is designed for researchers in medicinal chemistry and process development, particularly those working on

Strategic Analysis & Chemical Logic

The Challenge: Phenylglycine Racemization

Unlike aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine possesses a phenyl ring directly attached to the

During acylation, two mechanisms threaten stereochemical integrity:

-

Direct Enolization: Base-catalyzed removal of the

-proton. -

Oxazolone Formation: The activated acyl-amino acid can cyclize to form an oxazolone (azlactone), which is highly prone to racemization via tautomerization before hydrolyzing back to the open-chain amide.

The Solution: The Modified Schotten-Baumann

To mitigate these risks, this protocol utilizes a low-temperature, biphasic Schotten-Baumann system .

-

Solvent System: Water/THF or Water/Acetone. The organic co-solvent ensures the solubility of the acid chloride (methoxyacetyl chloride) while water solubilizes the zwitterionic phenylglycine as its carboxylate salt.

-

Base Selection: Sodium Hydroxide (NaOH).[1][2][3] While strong, it is used in stoichiometric precision to maintain the amine in its nucleophilic form (

) without generating an excessively high pH that would accelerate racemization. -

Temperature Control: Strictly maintained at

to kineticially inhibit proton abstraction.

Reaction Scheme & Mechanism

The synthesis involves the nucleophilic attack of the phenylglycine amine onto the carbonyl carbon of methoxyacetyl chloride.

Diagram 1: Reaction Scheme

Caption: Stoichiometric acylation of phenylglycine under controlled basic conditions.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| (L)-Phenylglycine | 151.16 | 1.0 | >99% ee | Substrate |

| Methoxyacetyl Chloride | 108.52 | 1.1 | 97% | Acylating Agent |

| NaOH (2M Aqueous) | 40.00 | 2.2 | AR | Base/Solubilizer |

| Tetrahydrofuran (THF) | 72.11 | Solvent | HPLC | Co-solvent |

| HCl (Conc.) | 36.46 | N/A | AR | Precipitation |

Step-by-Step Methodology

Phase 1: Dissolution & Setup

-

Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Add (L)-Phenylglycine (15.1 g, 100 mmol) .

-

Add 50 mL of water .

-

Slowly add 2M NaOH (50 mL, 100 mmol) . Stir until the solution becomes clear (formation of sodium phenylglycinate).

-

Note: If the solution is not clear, check pH; it should be ~9-10. Do not exceed pH 11.

-

-

Add 30 mL of THF to the aqueous solution.

-

Cool the reaction mixture to 0–2 °C using an ice/salt bath.

Phase 2: Controlled Acylation 7. Prepare a solution of Methoxyacetyl chloride (11.9 g, 110 mmol) in 10 mL THF . 8. Simultaneously add the acid chloride solution and an additional 50 mL of 2M NaOH (100 mmol) dropwise over 45–60 minutes.

- Critical Control Point: The simultaneous addition is crucial. The acid chloride generates HCl, which consumes the base. The second portion of NaOH neutralizes this HCl to keep the amine nucleophilic.

- Monitor: Maintain internal temperature

Phase 3: Work-up & Isolation

9. After addition is complete, allow the mixture to stir at

- Note: If an oil forms initially (common with amide acids), scratch the glass side or seed with a crystal to induce solidification.

- Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) .

Phase 4: Purification

15. Recrystallize the crude solid from Water/Ethanol (9:1) or pure hot water.

16. Dry in a vacuum oven at

Process Workflow & Control Logic

The following diagram illustrates the operational workflow, highlighting the critical decision nodes that ensure product quality.

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing temperature control as the primary safeguard against racemization.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White crystalline powder |

| Purity | HPLC (C18, MeOH/Water) | > 98.0% |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee |

| Melting Point | Capillary | 152–154 °C (Lit. dependent on isomer) |

| 1H-NMR | DMSO-d6 |

Troubleshooting Guide

-

Problem: Product oils out upon acidification.

-

Problem: Low Yield (<60%).

-

Problem: Loss of Optical Activity (Racemization).

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 2. New York: John Wiley & Sons. (Classic reference for Schotten-Baumann conditions on amino acids).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

-

Org. Synth. (1941). Phenylacetic acid derivatives and general acylation protocols. Organic Syntheses, Coll. Vol. 1, p. 107.[6]

-

European Patent EP0423282B1. (1991). Process for preparing N-phenyl-N-methoxyacetyl-DL-alanine-methylester derivatives. (Describes industrial handling of methoxyacetyl chloride).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Synthesis of N-Methoxyacetyl-2-phenylglycine via Schotten-Baumann Acylation

Abstract

This technical guide provides a comprehensive protocol for the N-acylation of 2-phenylglycine with methoxyacetyl chloride to synthesize N-methoxyacetyl-2-phenylglycine. This reaction is a cornerstone in the synthesis of modified amino acids, which are pivotal in the development of novel pharmaceuticals and peptidomimetics. The protocol detailed herein employs the robust and widely applicable Schotten-Baumann reaction conditions, ensuring a high yield and purity of the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for product characterization.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids are a crucial class of molecules in medicinal chemistry and drug discovery. The introduction of an acyl group to the nitrogen atom of an amino acid can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. N-methoxyacetyl-2-phenylglycine, the target compound of this protocol, is a derivative of 2-phenylglycine, a non-proteinogenic amino acid. Such modifications are instrumental in creating novel therapeutic agents with enhanced pharmacological profiles. The methoxyacetyl group, in particular, can introduce a polar ether linkage, potentially improving solubility and bioavailability.

The synthesis of N-acylated amino acids is often achieved through the acylation of the amino group with an acyl chloride or anhydride. The Schotten-Baumann reaction is a classic and highly effective method for this transformation, particularly when using acyl chlorides.[1][2] It is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Reaction Mechanism and Rationale

The acylation of 2-phenylglycine with methoxyacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is base-mediated, and the choice of base and solvent system is critical for optimizing the yield and minimizing side reactions.

The core steps of the mechanism are as follows:

-

Deprotonation (or presence of a base): In an aqueous basic medium, the amino group of 2-phenylglycine is in equilibrium with its deprotonated form. The presence of a base, such as sodium hydroxide, ensures a sufficient concentration of the free amine, which is the active nucleophile.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenylglycine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. This results in the formation of a tetrahedral intermediate.[2]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Proton Transfer: A proton is transferred from the nitrogen atom to a base (e.g., hydroxide ion), yielding the final N-acylated product and water. The base also neutralizes the hydrochloric acid that is formed from the chloride ion and the abstracted proton, preventing the protonation of the starting amine and thereby ensuring its availability for the reaction.[4]

The use of Schotten-Baumann conditions, typically a two-phase system of an organic solvent (like dichloromethane) and an aqueous base, is advantageous as it allows for the efficient reaction of the organic-soluble acyl chloride with the water-soluble amino acid salt.[3]

Visualizing the Synthesis

Reaction Scheme

Caption: Step-by-step experimental workflow for the synthesis and purification.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Phenylglycine | C₈H₉NO₂ | 151.16 | 5.00 g | 33.08 |

| Methoxyacetyl Chloride | C₃H₅ClO₂ | 108.52 | 4.32 g (3.5 mL) | 39.70 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.65 g | 66.16 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1 M) | - |

| Brine (sat. NaCl aq.) | NaCl | 58.44 | 50 mL | - |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Fume hood

Safety Precautions

-

Methoxyacetyl chloride is corrosive, flammable, and reacts violently with water. [1]It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]* Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Step-by-Step Procedure

-

Preparation of the Amino Acid Solution:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g (66.16 mmol) of sodium hydroxide in 50 mL of deionized water.

-

Once the NaOH has completely dissolved and the solution has cooled, add 5.00 g (33.08 mmol) of 2-phenylglycine. Stir until the amino acid is fully dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Preparation of the Acyl Chloride Solution:

-

In a separate dry flask, dissolve 4.32 g (3.5 mL, 39.70 mmol) of methoxyacetyl chloride in 50 mL of dichloromethane.

-

Transfer this solution to a dropping funnel.

-

-

Acylation Reaction:

-

With vigorous stirring, add the methoxyacetyl chloride solution dropwise from the dropping funnel to the cooled amino acid solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid).

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (bottom layer, DCM).

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude product, N-methoxyacetyl-2-phenylglycine, can be purified by one of the following methods:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) is an effective purification method.

-

Column Chromatography: If the product is an oil or if recrystallization is not effective, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-methoxyacetyl-2-phenylglycine.

-

Mass Spectrometry (MS): To determine the molecular weight of the product. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used to assess purity and confirm the molecular weight. [5]* Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, carboxylic acid O-H and C=O).

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or ensure efficient stirring. |

| Hydrolysis of methoxyacetyl chloride | Ensure all glassware is dry and add the acyl chloride slowly at a low temperature. | |

| Presence of starting material | Insufficient acylating agent | Use a slight excess (1.1-1.2 equivalents) of methoxyacetyl chloride. |

| Formation of multiple byproducts | Reaction temperature too high | Maintain a low temperature during the addition of the acyl chloride. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-methoxyacetyl-2-phenylglycine using the Schotten-Baumann reaction. This procedure is scalable and can be adapted for the synthesis of other N-acylated amino acids. The successful synthesis and characterization of this compound can serve as a valuable starting point for further research in drug discovery and development.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing N-acetyl-α-phenylglycine by amide carbonylation.

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of N-(2-Methoxyacetyl)-2-phenylglycine

Topic: Recrystallization methods for N-(2-Methoxyacetyl)-2-phenylglycine Content Type: Detailed Application Note & Protocol Audience: Process Chemists, API Developers, and Research Scientists

Introduction & Chemical Context

N-(2-Methoxyacetyl)-2-phenylglycine (N-MAPG) is a critical intermediate often employed in the synthesis of semi-synthetic

This amphiphilic structure presents specific purification challenges:

-

Solubility Duality: The carboxylic acid moiety imparts solubility in basic aqueous media, while the phenyl ring and methoxy ether linkage drive solubility in polar organic solvents (alcohols, esters).

-

Impurity Profile: Common synthetic impurities include unreacted 2-phenylglycine (zwitterionic, insoluble in organics), methoxyacetic acid (highly water-soluble), and inorganic salts.

-

Oiling Out: Like many N-acylated amino acids, N-MAPG is prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," during cooling crystallization, particularly in aqueous-organic mixtures.

This guide details two robust protocols designed to maximize chemical purity (>99.5%) and manage the crystallization kinetics to ensure a filterable solid form.

Physicochemical Profile & Solvent Selection Strategy

Successful recrystallization relies on exploiting the differential solubility between the target amide and its impurities.

| Property | Chemical Feature | Impact on Crystallization |

| Acidity | Carboxylic Acid ( | Soluble in dilute base ( |

| H-Bonding | Amide (-NH-CO-) | Strong intermolecular H-bonding. High melting point relative to esters. |

| Lipophilicity | Phenyl Ring + Methoxy | Soluble in hot Ethanol, IPA, Ethyl Acetate. Insoluble in Hexane/Heptane. |

Solvent System Rationale

-

Primary Solvent (Good): Isopropyl Alcohol (IPA) or Ethanol . These dissolve the compound effectively at elevated temperatures (

C) due to hydrogen bonding compatibility with the amide and acid groups. -

Antisolvent (Poor): Water . While the compound is sparingly soluble in cold water, water is highly effective at dissolving inorganic salts and the polar methoxyacetic acid impurity, leaving the target N-MAPG to crystallize.

-

Alternative System: Ethyl Acetate (Good) / Heptane (Poor) . Used when the primary impurity is non-polar or when the compound must be kept strictly anhydrous.

Protocol A: The "Polishing" Method (IPA/Water)

Best for: Final API purification, removing trace colored impurities, and ensuring high optical purity retention.

Materials

-

Crude N-MAPG

-

Solvent: Isopropyl Alcohol (IPA), HPLC Grade

-

Antisolvent: Deionized Water

-

Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer, and internal temperature probe.

Step-by-Step Methodology

1. Dissolution (Thermodynamic Control)

-

Charge crude N-MAPG into the reactor.

-

Add IPA (5.0 vol) (i.e., 5 mL per gram of solid).

-

Heat the slurry to 70–75°C with moderate stirring.

-

Checkpoint: If the solution is not clear, add IPA in 0.5 vol increments. Do not exceed 8.0 vol. If solids persist (likely inorganic salts or unreacted phenylglycine), perform a hot filtration.

2. Nucleation Setup

-

Cool the clear solution slowly to 60°C .

-

Seed Addition: Add 0.5% w/w of pure crystalline N-MAPG seeds. This is critical to prevent super-saturation and subsequent oiling out.

-

Hold at 60°C for 30 minutes to allow seed maturation.

3. Antisolvent Addition (Controlled Desaturation)

-

Begin adding Water (warm, ~50°C) dropwise.

-

Target Ratio: Final solvent composition should be approximately 1:1 or 1:1.5 (IPA:Water).

-

Rate Control: Add the first 20% of water very slowly over 30 minutes. Rapid addition here causes the "oiling out" phenomenon where the product separates as a gum rather than a crystal.

4. Cooling Crystallization

-

Cool the slurry from 60°C to 20°C over 2 hours (Linear cooling ramp: 20°C/hr).

-

Once at 20°C, further cool to 0–5°C and hold for 1 hour to maximize yield.

5. Isolation

-

Filter the white crystalline solid using a Büchner funnel.

-

Wash: Displacement wash with cold (0°C) IPA/Water (1:2 ratio).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization (Acid/Base Swing)

Best for: Crude reaction mixtures containing significant unreacted starting materials.

-

Dissolution: Suspend crude solid in Water (10 vol) .

-

Basification: Slowly add 2M NaOH until pH reaches 9–10. The N-MAPG dissolves as the sodium salt. Unreacted phenylglycine (zwitterion) may remain suspended; filter this off.

-

Extraction (Optional): Wash the aqueous phase with Ethyl Acetate to remove non-polar organic byproducts.

-

Precipitation: Cool the aqueous phase to 10°C. Slowly add 2M HCl while stirring vigorously until pH reaches 1–2.

-

Collection: The free acid of N-MAPG will precipitate as a thick white slurry. Filter, wash with water, and dry.[1][2]

-

Note: This method yields high chemical purity but an amorphous or fine-powder habit. Follow with Protocol A if a specific crystal form is required.

-

Process Visualization (Graphviz)

The following diagram illustrates the critical decision pathways and physical steps for Protocol A (IPA/Water Recrystallization).

Caption: Workflow for the controlled crystallization of N-MAPG, emphasizing the seeding step to mitigate phase separation (oiling out).

Troubleshooting & Critical Control Points

"Oiling Out" (Liquid-Liquid Phase Separation)

-

Symptom: The solution turns milky/opaque, and oily droplets form on the glass walls before crystals appear.

-

Cause: The temperature is above the metastable limit for the solvent mixture, or water was added too fast.

-

Remedy: Reheat to dissolve the oil. Add more IPA (solvent). Cool slower and ensure seeding is performed in the metastable zone (supersaturation but no spontaneous nucleation).

Poor Yield

-

Cause: Final solvent mixture is too rich in IPA (product remains soluble) or insufficient cooling.

-

Remedy: Increase the water ratio to 2:1 (Water:IPA) at the end of the cooling ramp, or lower the final temperature to -5°C.

Racemization Risk

-

Context: If the starting material is a pure enantiomer (e.g., D-N-MAPG), prolonged heating at high pH can cause racemization at the alpha-carbon.

-

Prevention: Avoid boiling in basic solutions. In Protocol B (Acid/Base), keep the basic contact time short and temperature <25°C.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amino acid derivatives).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and mitigating oiling out).

-

Yoo, J. et al. (2004). "Process for the preparation of Cephalosporin antibiotics." US Patent 6,730,786. (Describes the use of N-acylated phenylglycine intermediates and their purification).

-